molecular formula C6H11NO B576406 4-Amino-3-methylpent-3-en-2-one CAS No. 1113-62-8

4-Amino-3-methylpent-3-en-2-one

Cat. No.: B576406
CAS No.: 1113-62-8
M. Wt: 113.16
InChI Key: RNPWMFDBIICHCI-UHFFFAOYSA-N
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Description

4-Amino-3-methylpent-3-en-2-one (CAS 1113-62-8) is a versatile enaminone with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . This compound features a fundamentally planar enaminone backbone that facilitates effective conjugation between the amino group and the carbonyl functionality, creating a delocalized π-electron system that is central to its reactivity and stability . The molecular geometry is characterized by an intramolecular N-H···O hydrogen bond, forming a stable, six-membered chelate ring . This hydrogen bonding system is a key structural motif, leading to enhanced resonance conjugation and making this compound a valuable acyclic analogue of β-diketones in coordination chemistry . As an electron-rich ligand, this compound is of significant interest in various research fields. It is particularly useful in catalysis, the formation of complexes with potential medical applications, and fluorescence studies . Its capacity to act as an N,O-bidentate chelator allows it to form stable complexes with various metal ions, which are useful templates in synthetic and structural studies . The compound is capable of existing in multiple tautomeric forms, with the ketoamine form being the predominant and most stable structure under standard conditions . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1113-62-8

Molecular Formula

C6H11NO

Molecular Weight

113.16

IUPAC Name

4-amino-3-methylpent-3-en-2-one

InChI

InChI=1S/C6H11NO/c1-4(5(2)7)6(3)8/h7H2,1-3H3

InChI Key

RNPWMFDBIICHCI-UHFFFAOYSA-N

SMILES

CC(=C(C)N)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Amino-3-methylpent-3-en-2-one and related β-enaminones:

Compound Name Molecular Formula Substituents Key Properties Applications/Findings
(E)-4-Aminopent-3-en-2-one (Fluoral-P) C₅H₉NO Amino at C4; no methyl at C3 Mp: 36–41°C; Bp: 209–213°C; SMILES: CC(=CC(=O)C)N Derivatizing agent for aldehydes in chromatography
4-(Benzylamino)pent-3-en-2-one C₁₂H₁₅NO Benzylamino at C4 Synthesized via Ca₅(PO₄)₃OH-catalyzed condensation; purified via column chromatography Intermediate in organic synthesis; used in ligand design
4-(2-Hydroxyethylamino)pent-3-en-2-one C₇H₁₃NO₂ Hydroxyethylamino at C4 CAS: 312933-35-0; stereoisomer (3E) confirmed Potential use in coordination chemistry or drug delivery systems
4-(Methylamino)pent-3-en-2-one C₆H₁₁NO Methylamino at C4 CAS: 869-74-9; GHS-compliant safety data available Investigated for reactivity in nucleophilic additions
4-(2,3-Dimethylanilino)pent-3-en-2-one C₁₃H₁₇NO 2,3-Dimethylanilino at C4 Crystal structure resolved (X-ray, R = 0.038); planar enaminone system Model compound for studying hydrogen bonding in enaminones
4-Trimethylsiloxy-3-penten-2-one C₈H₁₄O₂Si Trimethylsiloxy at C4 Synonyms: TMSACAC; enol silyl ether derivative Protecting group in ketone synthesis; enhances thermal stability
4-(Methoxyphenyl)pent-3-en-2-one C₁₂H₁₄O₂ Methoxyphenyl at C4 Mp: N/A; CAS: 1322-26-5; EPA-registered Building block for photoresponsive materials or flavanoid analogs

Key Research Findings and Trends

Structural and Functional Insights

  • Hydrogen Bonding: X-ray crystallography of 4-(2,3-Dimethylanilino)pent-3-en-2-one reveals intramolecular N–H···O hydrogen bonding, stabilizing the enaminone tautomer .
  • Thermal Stability : Silyl ether derivatives like 4-Trimethylsiloxy-3-penten-2-one exhibit enhanced stability, making them suitable for high-temperature reactions .

Preparation Methods

Nitrosation of m-Cresol

The foundational step involves converting m-cresol to 4-nitroso-3-methylphenol through diazotization. Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in aqueous sodium hydroxide mediate this transformation at 3–10°C. Stoichiometric optimization reveals a 1:0.39:0.68 ratio of m-cresol:NaOH:NaNO₂ achieves 93% conversion. Lower temperatures (<5°C) suppress oxidative side reactions, while excess HCl (36% concentration, 1.03:1 HCl-to-m-cresol ratio) ensures complete diazonium salt formation. The reaction mechanism proceeds via electrophilic aromatic substitution, where the nitroso group (NO) directs to the para position relative to the methyl group.

Catalytic Hydrogenation

Palladium-based catalysts (5% Pd/C) in methanol enable selective reduction of the nitroso group to amine under 0.5 MPa H₂ pressure. Kinetic studies show reaction completion within 2–8 hours at 20–25°C, with ammonia or organic amines (trimethylamine) acting as promoters to stabilize the catalytic surface. Hydrogen uptake monitoring confirms reaction endpoint when H₂ consumption ceases. At industrial scale (2000L reactors), this step achieves 80.5% yield with 99.7% purity after purification.

Crystallization and Purification

Methanol-water mixtures (1:1 to 4:1 v/v) facilitate selective crystallization at 5–10°C, removing residual catalysts and inorganic salts. Recrystallization from refluxing methanol (2:1 solvent-to-product ratio) enhances purity to HPLC >99.5%, with drying under vacuum (40–60°C) preventing thermal decomposition.

Comparative Analysis of Catalytic Systems

Table 1: Hydrogenation Catalyst Performance

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC%)
5% Pd/C20–2528599.5
Raney Ni30–35488.199.3
Pd/Al₂O₃20–2568299.7

Data from demonstrates Pd/C’s superiority in balancing reaction speed and product quality. Raney nickel requires higher temperatures but achieves marginally better yields, albeit with increased energy costs.

Environmental and Economic Impact Assessment

Waste Reduction Strategies

  • Nitrogen scrubbing : Captures NOx byproducts from nitrosation, converting them to NaNO₃ for fertilizer production.

  • Mother liquor recycling : Reuses methanol filtrates in subsequent batches, cutting solvent purchases by 35%.

Cost-Benefit Analysis

At 1000 kg/day production:

  • Raw material costs: $12.50/kg (m-cresol), $4.80/kg (NaNO₂)

  • Energy consumption: 150 kWh/ton product

  • Carbon footprint: 2.1 kg CO₂/kg product (versus 3.8 kg for traditional methods)

Quality Control and Analytical Methods

HPLC Quantification

Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) with UV detection at 254 nm resolve 4-amino-3-methylphenol from intermediates. Mobile phase: methanol/water (60:40) at 1 mL/min, retention time 6.2 min.

Spectroscopic Characterization

  • FT-IR : N-H stretch (3350 cm⁻¹), aromatic C=C (1600 cm⁻¹), phenolic O-H (1250 cm⁻¹).

  • ¹H NMR (DMSO-d6): δ 6.65 (s, 1H, ArH), 4.75 (s, 2H, NH₂), 2.20 (s, 3H, CH₃).

Emerging Applications and Market Trends

Pharmaceutical Intermediates

4-Amino-3-methylphenol serves as a precursor to:

  • Antipyretic agents : Paracetamol analogues with improved bioavailability.

  • Antioxidants : Metal-chelating molecules for neurodegenerative disease therapeutics.

High-Performance Polymers

Copolymerization with epichlorohydrin yields epoxy resins with glass transition temperatures (Tg) exceeding 180°C, suitable for aerospace composites .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-3-methylpent-3-en-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, using methylamine derivatives with α,β-unsaturated ketones under acidic or basic conditions. Oxidation with potassium permanganate (KMnO₄) in acidic media may yield carbonyl intermediates, while reduction with lithium aluminum hydride (LiAlH₄) in ether stabilizes the amino group . Optimal yields (70-85%) are achieved by controlling temperature (0–25°C) and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing structural isomerism in this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, distinguishes between keto-enol tautomers and stereoisomers. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹). X-ray crystallography resolves absolute configurations, as demonstrated for structurally related compounds like (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for catalytic hydrogenation of this compound precursors?

  • Methodological Answer : Contradictions in yields (e.g., 50% vs. 85%) may arise from catalyst selectivity or solvent effects. Systematic analysis using palladium-on-carbon (Pd/C) vs. Raney nickel under varying hydrogen pressures (1–5 atm) and polar aprotic solvents (e.g., THF, DMF) can identify optimal conditions. Kinetic studies (e.g., monitoring via HPLC) and computational modeling (DFT) of transition states further clarify mechanistic pathways .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Racemization occurs via keto-enol tautomerization or acid/base-mediated epimerization. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) enhance enantioselectivity. Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) stabilize chiral centers, as shown in studies of (±)-3-amino-3-methylpent-4-enoic acid hydrochloride .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methyl group at C3 introduces steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Electron-withdrawing substituents (e.g., nitro groups) on the enone system enhance electrophilicity. Computational studies (Mulliken charge analysis) and Hammett plots correlate substituent effects with reaction rates, guiding catalyst design (e.g., bulky phosphine ligands for steric mitigation) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for validating purity and stability data of this compound in long-term studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC-UV/MS monitoring identifies degradation products. Multivariate analysis (e.g., PCA) of spectral data and Arrhenius modeling predict shelf life. For purity validation, use of certified reference materials (CRMs) and interlaboratory comparisons (e.g., via ECHA guidelines) ensures reproducibility .

Q. How can researchers design kinetic studies to probe the acid-base behavior of this compound in aqueous solutions?

  • Methodological Answer : pH-rate profiles (pH 2–12) monitored via UV-Vis spectroscopy at λ = 250–300 nm reveal protonation states. Stopped-flow techniques measure rapid equilibria, while 15N^{15}\text{N}-labeling and NMR titration quantify pKa values. Comparative studies with analogs (e.g., 3-amino-4-methylpentanoic acid) isolate electronic contributions .

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